(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group and the nitrile functionality. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxazole ring through cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Coupling Reactions: Introduction of the fluorophenyl group via Suzuki or Heck coupling reactions.
Nitrile Formation: Conversion of an aldehyde or ketone intermediate to the nitrile group using reagents like cyanide salts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the fluorophenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzoxazole rings are often explored as ligands in catalytic systems.
Materials Science: Fluorinated compounds are studied for their potential use in creating advanced materials with unique properties.
Biology and Medicine
Pharmaceuticals: Such compounds may be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Probes: Fluorinated compounds can be used as probes in biological systems due to their unique electronic properties.
Industry
Polymers: The compound may be used in the synthesis of specialized polymers with desired mechanical or thermal properties.
Electronics: Fluorinated organic compounds are often studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action for (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile: The fluorine atom is in a different position, potentially altering its interaction with biological targets.
Uniqueness
The presence of the fluorine atom in (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it unique compared to non-fluorinated analogs.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCKWGWTFKRDF-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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